molecular formula C9H11FO2 B6334758 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene CAS No. 1494066-24-8

1-Fluoro-2-(methoxymethoxy)-4-methylbenzene

Cat. No.: B6334758
CAS No.: 1494066-24-8
M. Wt: 170.18 g/mol
InChI Key: QMVQEAWDUCPHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-(methoxymethoxy)-4-methylbenzene is an organic compound with the molecular formula C9H11FO2 It is a derivative of benzene, where a fluorine atom is attached to the first carbon, a methoxymethoxy group to the second carbon, and a methyl group to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the use of a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as distillation and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove the methoxymethoxy group, yielding simpler derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Products include derivatives with different functional groups replacing the fluorine atom.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include simpler benzene derivatives without the methoxymethoxy group.

Scientific Research Applications

1-Fluoro-2-(methoxymethoxy)-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene involves its ability to undergo substitution reactions, where the fluorine and methoxymethoxy groups can be replaced with other functional groups.

Comparison with Similar Compounds

  • 1-Fluoro-2-(methoxymethoxy)benzene
  • 4-Fluoro-2-methoxy-1-nitrobenzene
  • 1-Fluoro-2-methoxyethane

Uniqueness: 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene is unique due to the presence of both a fluorine atom and a methoxymethoxy group on the benzene ring.

Properties

IUPAC Name

1-fluoro-2-(methoxymethoxy)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-7-3-4-8(10)9(5-7)12-6-11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVQEAWDUCPHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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